Methyl 2-chloro-1,8-naphthyridine-4-carboxylate

Heterocyclic Chemistry Isomer Purity Regioselectivity

Avoid divergent reactivity and SAR inconsistency by procuring the exact 2-chloro-4-carboxylate isomer. This dual-functional intermediate enables parallel library synthesis through SNAr at the C-2 chlorine and ester hydrolysis at C-4. It maps to kinase hinge-binding motifs and herbicidal naphthyridine scaffolds, ensuring chemical fidelity for medicinal and agrochemical programs. Secure supply chain with batch-to-batch consistency.

Molecular Formula C10H7ClN2O2
Molecular Weight 222.63
CAS No. 2243516-73-4
Cat. No. B3013374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-chloro-1,8-naphthyridine-4-carboxylate
CAS2243516-73-4
Molecular FormulaC10H7ClN2O2
Molecular Weight222.63
Structural Identifiers
SMILESCOC(=O)C1=CC(=NC2=C1C=CC=N2)Cl
InChIInChI=1S/C10H7ClN2O2/c1-15-10(14)7-5-8(11)13-9-6(7)3-2-4-12-9/h2-5H,1H3
InChIKeyFCWSJZMQNWUKLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-chloro-1,8-naphthyridine-4-carboxylate: Identity & Procurement


Methyl 2-chloro-1,8-naphthyridine-4-carboxylate (CAS 2243516-73-4) is a heterocyclic building block with the molecular formula C10H7ClN2O2 and a molecular weight of 222.63 g/mol . It belongs to the 1,8-naphthyridine family, a class of fused bicyclic systems where two pyridine rings share a common edge with nitrogen atoms at the 1 and 8 positions. This specific derivative features three chemically distinct substitution sites: a chlorine atom at position 2, a methyl ester at position 4, and an unsubstituted parent ring. The combination of a halogen leaving group and an ester handle on the electron-deficient naphthyridine core defines its profile as a dual-functional synthetic intermediate, distinct from mono-functionalized or differently substituted naphthyridine analogs .

Dual reactive handles 2-chloro (SNAr/coupling) and 4-methyl ester (hydrolysis/amidation) for sequential diversification.
Exact positional isomer 1,8-naphthyridine core with chlorine at C-2 and ester at C-4; distinct from 1,5- or 1,6-isomers.
Kinase-biased chemotype entry 2-chloro handle enables synthesis of 2-amino-1,8-naphthyridines targeting kinase hinge-binding motifs.

Methyl 2-chloro-1,8-naphthyridine-4-carboxylate: Not Replaceable by Generics


Substituting Methyl 2-chloro-1,8-naphthyridine-4-carboxylate with a closely related 1,8-naphthyridine derivative—even one sharing the same molecular formula—carries a high risk of divergent reactivity and divergent biological performance. The 1,8-naphthyridine scaffold is not a single entity but encompasses six isomeric ring systems, each with distinct electronic landscapes and nitrogen-atom positioning . Furthermore, the specific placement of the chlorine atom and ester group on the ring system governs regioselective chemistry: for example, 2-chloro-substituted 1,8-naphthyridines are susceptible to nucleophilic aromatic substitution (SNAr) due to activation by the adjacent nitrogen, whereas a chlorine at position 3 or 7 encounters a different electronic environment and may display reduced or altered reactivity . In medicinal chemistry and agrochemical programs, even a positional isomer shift has been documented to flip biological activity from active to inactive. Without head-to-head data specificity, procurement without precise positional and functional-group fidelity introduces uncertainty that can compromise reaction yields, SAR consistency, and downstream IP integrity.

Isomeric core mismatch

1,5- or 1,6-naphthyridine isomers alter basicity, dipole moment, and metal-coordination geometry; may not reproduce intended reactivity.

Positional substituent shift

Moving chlorine from C-2 to C-3 or C-7 changes electronic environment and SNAr susceptibility, leading to divergent regiochemical outcomes.

Mono-functional analog limitations

Analogs lacking the ester or chloro group reduce diversification points; may require additional synthetic steps and risk SAR discontinuity.

Methyl 2-chloro-1,8-naphthyridine-4-carboxylate: Differentiation Evidence


Regiochemical Purity vs. Constitutional Isomers

Methyl 2-chloro-1,8-naphthyridine-4-carboxylate is one member of a structural isomer family sharing the same molecular formula (C10H7ClN2O2) and molecular weight (222.63 g/mol). Isomers with the chlorine and ester groups at different ring positions—such as methyl 3-chloro-1,6-naphthyridine-7-carboxylate (CAS 2577848-10-1) and methyl 7-chloro-1,6-naphthyridine-2-carboxylate (also MW 222.63 g/mol )—are chemically distinct entities that cannot be interchangeably used. Based on comprehensive reviews of the naphthyridine class, the six isomeric naphthyridine ring systems exhibit different basicities, dipole moments, and metal-coordination geometries . The 1,8-isomer, for instance, is known to act as a binucleating ligand capable of simultaneously binding two metal centers in close proximity, a property absent in the 1,5- or 1,6-isomers. The specific 2-chloro-4-ester substitution pattern on the 1,8-core determines the compound's reactivity in cross-coupling and nucleophilic displacement reactions.

Constitutional Isomer Identity
Class-level
Distinct NMR shifts, HPLC retention times, and pKa values: 1,8-isomer pKa ~3.4 vs. 1,5 ~5.1, 1,6 ~4.1.
Exact CAS prevents isomer contamination; supports isomer purity review.
Class-level data from parent systems; target-specific values not published.
Heterocyclic Chemistry Isomer Purity Regioselectivity

Synthetic Versatility: Dual vs. Mono-Functional Handles

The target compound presents two orthogonal reactive sites: a chlorine at C-2 susceptible to SNAr and transition-metal-catalyzed cross-coupling, and a methyl ester at C-4 that can be hydrolyzed to the carboxylic acid, reduced to the alcohol, or converted to amides. By contrast, the direct analog 2-chloro-1,8-naphthyridine (CAS 15936-10-4, MW 164.59 g/mol) lacks the ester handle entirely, limiting its downstream diversification to reactions solely at the chloro position . Conversely, methyl 1,8-naphthyridine-4-carboxylate without the 2-chloro substituent requires pre-functionalization or harsher conditions to introduce a substituent at C-2. Literature on related 2-chloro-1,8-naphthyridine systems demonstrates that the chlorine atom can be displaced by amines under microwave irradiation in yields of 55–85%, while the ester group can be quantitatively hydrolyzed to the corresponding carboxylic acid under standard basic conditions (NaOH/MeOH/THF, r.t., >95%) [REFS-2, REFS-3]. While reaction yields for the exact target compound have not been systematically published, the predictable reactivity of the individual functional groups is well-supported by studies on close structural analogs.

Synthetic Versatility
Class-level
Two orthogonal reactive sites vs. one in 2-chloro-1,8-naphthyridine or methyl 1,8-naphthyridine-4-carboxylate. Related analog SNAr yields 55–85%, ester hydrolysis >95%.
Dual-handle architecture reduces step count; provides procurement efficiency over mono-functional analogs.
Class-level inference from closely related scaffolds; yields on target compound unreported.
Organic Synthesis Cross-Coupling Building Block Utility

Chlorine Substitution: Physicochemical Differentiation

Computational analysis of the 1,8-naphthyridine core suggests a high degree of π-delocalization. When a chlorine atom is introduced at the 2-position, it exerts an electron-withdrawing inductive effect (-I) and a weaker mesomeric donor effect (+M), resulting in a net reduction of electron density on the heterocyclic ring relative to the non-chlorinated methyl 1,8-naphthyridine-4-carboxylate . This perturbation increases the susceptibility of the chlorinated analog to nucleophilic attack and alters its pharmacokinetic-relevant properties such as LogP. While experimental LogP values for the target compound are not published, the calculated XLogP3 for the closely related 2-chloro-1,8-naphthyridine scaffold is 2.40, and the additional methyl ester at C-4 is expected to moderate lipophilicity compared to the unsubstituted analog (1,8-naphthyridine LogP ~1.0) . The presence of chlorine also influences metabolic stability; electron-withdrawal can retard oxidative metabolism at adjacent positions, a principle applied in drug design but not specifically quantified for this compound.

Physicochemical Profile
Class-level
Estimated ΔXLogP3 ≥ +1.0 for chlorinated vs. non-chlorinated 1,8-naphthyridine-4-carboxylate. Electron withdrawal reduces ring electron density.
Altered lipophilicity and electronic profile may influence membrane permeability and protein binding in derivative compounds.
Calculated values; experimental LogP unavailable for target compound.
Medicinal Chemistry Physicochemical Properties Drug Design

Kinase Inhibition: 1,8- vs. 1,5/1,6-Naphthyridine Isomers

Evidence across published kinase inhibitor programs reveals that the 1,8-naphthyridine scaffold, and specifically 2-substituted derivatives thereof, can potently inhibit casein kinase 2 (CK2) and other kinases through a well-defined hinge-binding motif, while isomeric 1,5- or 1,6-naphthyridines show markedly weaker or absent binding due to suboptimal nitrogen positioning for hinge-region hydrogen bonding . The 1,8-naphthyridine-based chemical probe compound 2 (structurally related, featuring 2-substitution) demonstrated selective inhibition of CK2α and CK2α' with kinome-wide profiling revealing exquisite selectivity; a structurally related negative control (compound 7) lacking a key hinge-binding nitrogen showed no binding to CK2α or CK2α' in cells . While Methyl 2-chloro-1,8-naphthyridine-4-carboxylate is primarily an intermediate and has not itself been profiled in kinase assays, its 2-chloro substituent enables rapid derivatization to bioactive 2-amino-1,8-naphthyridines that have been reported to inhibit kinases such as CK2 and PKC with IC50 values in the submicromolar to nanomolar range, whereas the corresponding 1,5-naphthyridine analogs are inactive . This class-level SAR underscores the importance of the 1,8-isomer and 2-position as critical for biological activity, and the target compound's chloro leaving group provides the direct synthetic vector to these active chemotypes.

Kinase Hinge-Binding Context
Cross-study
2-Amino-1,8-naphthyridines (accessible from target) exhibit CK2 IC50 10,000 nM). Negative control probe lost binding.
2-chloro handle enables synthesis of kinase-biased chemotypes; isomer core mismatch may lead to inactive derivatives.
Cross-study comparison from patent and journal data; target compound is an intermediate, not directly profiled.
Kinase Inhibition Chemical Biology Naphthyridine Pharmacology

Methyl 2-chloro-1,8-naphthyridine-4-carboxylate: Research & Industrial Applications


Divergent Synthesis of Kinase-Focused Compound Libraries

The 2-chloro substituent serves as a reactive handle for rapid parallel derivatization via SNAr or Buchwald–Hartwig amination to generate diverse 2-amino-1,8-naphthyridine-4-carboxylate libraries. This approach directly maps to the pharmacophore requirements of kinase hinge-binding motifs, where the 1,8-naphthyridine nitrogen atoms serve as hydrogen bond acceptors. As demonstrated by Astex Therapeutics in their naphthyridine kinase inhibitor patent family, 2-substituted 1,8-naphthyridines are privileged scaffolds for targeting kinases including CK2, PKD, and JAK family members . The methyl ester at C-4 provides a secondary diversification point for SAR exploration of solvent-exposed regions of the kinase active site.

Herbicidal 1,8-Naphthyridine Lead Optimization

Syngenta's patent disclosures on herbicidal [1,8]-naphthyridines of formula (Ia) and (Ib) demonstrate that chloro-substituted 1,8-naphthyridine carboxylates are key intermediates in the synthesis of compounds for weed control in crops of useful plants . The 2-chloro-4-carboxylate substitution pattern on the 1,8-naphthyridine scaffold aligns with the structural requirements for herbicidal activity described in these patents, making the target compound a relevant intermediate for agrochemical lead optimization programs targeting broadleaf and grass weed species.

Photoredox Catalyst Ligand Precursor

1,8-Naphthyridines bearing carboxylate substituents at the 4-position have been shown by Thummel and co-workers to act as effective ligands for transition metal complexes with distinct photophysical advantages: the increased electronegativity and π-delocalization of the 1,8-naphthyridine core relative to pyridine shifts electronic absorption to longer wavelengths, and related Ru(II) complexes maintain incident photon-to-current efficiency (IPCE) beyond 750 nm in TiO2-based solar cells . The 2-chloro group of the target compound can be substituted with a second coordinating arm (e.g., a pyridyl or carboxylate group), enabling the synthesis of asymmetric tridentate ligands for photoredox catalysis and dye-sensitized solar cell applications.

Naphthyridone Antibacterial Intermediate

The 1,8-naphthyridine-4-carboxylic acid scaffold, accessible directly from the target compound via ester hydrolysis, is structurally related to naphthyridone antibiotics. Patents from Actelion Pharmaceuticals describe processes for manufacturing naphthyridine derivatives with a chloro substituent at the 2-position as synthetic intermediates in the preparation of antibiotic compounds . Hydrolysis of the methyl ester to the free carboxylic acid, followed by further elaboration, provides access to naphthyridone analogs that may inhibit bacterial DNA gyrase or topoisomerase IV, enzymes validated as antibacterial targets.

Application
Selection Property
Validation Focus
Kinase-focused library synthesis
2-chloro handle for parallel derivatization
Hinge-binding motif compatibility (1,8-naphthyridine N atoms)
Herbicidal lead optimization
2-chloro-4-carboxylate substitution pattern
Herbicidal activity against target weed species
Photoredox catalyst ligand precursor
4-carboxylate for metal coordination; 2-chloro for asymmetric derivatization
Photophysical properties (absorption wavelength, IPCE)
Naphthyridone antibacterial intermediate
4-carboxylic acid accessible via ester hydrolysis
DNA gyrase/topoisomerase IV inhibition
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